N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
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Description
N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5OS and its molecular weight is 393.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of COX-1 and COX-2 enzymes can disrupt the synthesis of prostaglandins, which are key mediators of inflammation . This can lead to downstream effects such as reduced inflammation and pain relief .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
The compound’s action can result in molecular and cellular effects such as the inhibition of COX-1 and COX-2 enzymes . This can lead to reduced synthesis of prostaglandins, resulting in anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments. Additionally, the compound should be stored in a dry, cool place away from light to maintain its stability .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS.ClH/c1-13-6-7-14-16(12-13)25-18(20-14)23(11-5-10-21(2)3)17(24)15-8-9-19-22(15)4;/h6-9,12H,5,10-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDJPKGTZOFTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=NN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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